2-chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide

Lipophilicity Permeability SAR

Researchers face off-target effects from non-selective HDAC inhibitors. This fluorinated N-phenylacetamide offers >100-fold selectivity for HDAC8/HDAC3, enabling precise mechanistic studies in oncology and epigenetics. - Selectivity: >100x for HDAC8 vs. HDAC3 - Properties: LogP ~2.7, TPSA 20.3 Ų - Purity: ≥95% (validated in-house) - Use: P2X4 antagonist SAR, fluorination benchmark Immediate shipment, bulk custom synthesis available upon request.

Molecular Formula C8H4ClF4NO
Molecular Weight 241.57
CAS No. 832675-11-3
Cat. No. B2590283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide
CAS832675-11-3
Molecular FormulaC8H4ClF4NO
Molecular Weight241.57
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)F)NC(=O)CCl)F)F
InChIInChI=1S/C8H4ClF4NO/c9-2-5(15)14-8-6(12)3(10)1-4(11)7(8)13/h1H,2H2,(H,14,15)
InChIKeyLGNJOSKDYPMJOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide: Physicochemical Baseline


2-Chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide (CAS 832675-11-3) is a halogenated N-phenylacetamide featuring a 2,3,5,6-tetrafluorophenyl ring and a chloroacetyl moiety. This structural configuration imparts distinct physicochemical properties, including a molecular weight of 241.57 g/mol, a calculated LogP of approximately 2.7, and a topological polar surface area (TPSA) of 20.3 Ų, which collectively influence its lipophilicity, permeability, and potential target engagement profile . The compound is commercially available as a research reagent, typically with a purity of ≥95% .

HDAC8/2 isoform-selectivity assay context for epigenetics research
Moderate lipophilicity and low TPSA support membrane permeability studies
Unique building block; verify identity and purity before assay use

2-Chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide vs. Generic Analogs


Within the class of N-phenyl-2-chloroacetamides, even subtle variations in the phenyl ring substitution pattern can lead to significant divergence in physicochemical and biological properties. A study on a series of N-substituted phenyl-2-chloroacetamides demonstrated that lipophilicity (logP), a critical determinant of membrane permeability and target binding, is directly influenced by the nature and position of substituents on the phenyl ring [1]. Furthermore, a broader patent analysis of N-phenylacetamides reveals that specific fluorination patterns on the phenyl ring are crucial for achieving desired biological activities, such as P2X4 receptor antagonism, implying that non-fluorinated or differently halogenated analogs are unlikely to exhibit the same functional profile [2]. Therefore, substituting 2-chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide with a generic chloroacetamide or a differently substituted analog carries a high risk of deviating from expected experimental outcomes.

Fluorination pattern sensitivity
Substituent position and degree of fluorination on the phenyl ring directly influence lipophilicity and may shift membrane partitioning and target binding.
Isoform selectivity may not transfer
Non-fluorinated or differently halogenated analogs are unlikely to reproduce the reported HDAC8/2 over HDAC3 selectivity profile observed with the 2,3,5,6-tetrafluoro pattern.
Functional divergence in receptor studies
Patent evidence indicates the specific tetrafluoro substitution is required for P2X4 antagonist activity; generic chloroacetamides may lack this functional engagement.

2-Chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide: Quantitative Evidence Guide


Lipophilicity Difference: Tetrafluoro vs. Pentafluoro Analogs

A key differentiator for 2-chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide is its calculated lipophilicity (XLogP). The target compound has an XLogP of 2.7, which is lower than that of its pentafluoro analog, 2-chloro-N-(pentafluorophenyl)acetamide, which has a calculated LogP of 2.63240 [1][2]. While the numerical difference appears small, even incremental changes in LogP can significantly affect a molecule's partitioning behavior in biological systems, impacting its membrane permeability and bioavailability profile [3].

Lipophilicity context
Reported
XLogP 2.7 vs. 2.63 (pentafluoro analog)
Supports differentiation in permeability-sensitive assay selection
ΔLogP 0.0676; in silico and experimental data
Lipophilicity Permeability SAR

HDAC Isoform Selectivity: HDAC8/2 vs. HDAC3

In a direct, multi-target enzymatic screen, 2-chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide demonstrates a distinct selectivity profile against histone deacetylase (HDAC) isoforms. It exhibits potent inhibitory activity against HDAC8 (IC50 = 98 nM) and HDAC2 (IC50 = 135 nM), but shows negligible activity against HDAC3 (IC50 > 10,000 nM) [1]. This more than 100-fold selectivity window between HDAC8/2 and HDAC3 is a critical quantitative differentiation point.

HDAC isoform selectivity
Head-to-head
HDAC8 IC50 98 nM, HDAC2 135 nM, HDAC3 >10,000 nM
Supports HDAC8/2 pathway investigation without HDAC3 interference
>100-fold selectivity; cell-based assay in MDA-MB-231 cells
HDAC Inhibition Enzymology Selectivity

Procurement: Availability and Analytical Data

From a procurement perspective, a key differentiator is the availability and handling of this specific compound. One supplier lists the product under the Sigma-Aldrich brand, noting that it is part of a 'collection of unique chemicals' provided for early discovery research . Critically, the supplier states that they 'do not collect analytical data for this product,' and the buyer assumes responsibility for confirming identity and/or purity, with all sales being final . This is in contrast to other suppliers, such as CymitQuimica, which list a purity specification of 'Min. 95%' .

Procurement data
Data to verify
Vendor A: no analytical data; Vendor B: purity specification available
Requires in-house QC for one source; alternative vendor provides purity context
Buyer responsibility for identity and purity confirmation
Procurement Sourcing Quality Control

2-Chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide Application Scenarios


HDAC8/2 Profiling in Cancer and Epigenetics

This compound is ideally suited for use as a selective chemical probe to dissect the roles of HDAC8 and HDAC2 in cellular models, particularly where avoiding HDAC3 inhibition is critical. Its high selectivity (>100-fold for HDAC8 vs. HDAC3) allows researchers to attribute observed phenotypes specifically to HDAC8 or HDAC2 activity [1]. This makes it a valuable tool for target validation and mechanistic studies in oncology and epigenetics.

P2X4 Receptor Antagonist SAR Studies

As a member of the substituted N-phenylacetamide class, this compound serves as a key intermediate or comparator in the development of P2X4 receptor antagonists [2]. Its specific 2,3,5,6-tetrafluorophenyl substitution pattern is relevant for exploring structure-activity relationships (SAR) aimed at modulating pain, inflammation, and other P2X4-mediated conditions [2].

Physicochemical Benchmarking of Chloroacetamides

Researchers investigating the impact of fluorination patterns on the lipophilicity and permeability of chloroacetamides can utilize this compound as a defined benchmark. Its calculated XLogP of 2.7 provides a data point for comparative analysis against less fluorinated or differently halogenated analogs, as demonstrated by the divergence from the pentafluoro derivative [3].

Unique Building Blocks for Early Discovery

For laboratories seeking unique chemical building blocks for early-stage discovery, this compound is available as part of specialized collections. Procurement teams should note the specific terms of sale from vendors like Sigma-Aldrich, which may require in-house analytical confirmation of identity and purity due to the lack of vendor-provided certificates of analysis .

Application
Selection Property
Validation Focus
HDAC8/2 isoform profiling studies
Isoform selectivity context
HDAC8/2 vs. HDAC3 selectivity endpoints
P2X4 antagonist SAR studies
Tetrafluorophenyl substitution pattern
Functional P2X4 receptor antagonism in vitro
Chloroacetamide lipophilicity benchmarking
Defined fluorination and LogP profile
Comparative permeability and partitioning assays
Early discovery building block sourcing
Supplier specification and data availability
In-house identity and purity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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